molecular formula C23H30N2O4S B492792 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide CAS No. 690644-08-7

4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide

Cat. No. B492792
CAS RN: 690644-08-7
M. Wt: 430.6g/mol
InChI Key: UQNYKRMDNPPLOR-UHFFFAOYSA-N
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Description

4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. TAK-659 belongs to a class of drugs known as protein kinase inhibitors, which target enzymes involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide is its specificity for BTK and ITK, which allows for a more targeted approach to treating diseases that involve these enzymes. 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide is its potential for off-target effects, which could lead to unwanted side effects. Additionally, 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide. One area of interest is in combination therapy, where 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide could be used in combination with other drugs to enhance its therapeutic effects. Another area of interest is in the development of more potent and selective BTK and ITK inhibitors, which could lead to improved treatment options for cancer and autoimmune disorders. Finally, further research is needed to fully understand the safety and efficacy of 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide in humans, and to identify potential biomarkers that could be used to predict patient response to treatment.

Synthesis Methods

The synthesis of 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the sulfonamide moiety, which is accomplished through the reaction of 4-tert-butylbenzenesulfonyl chloride with methylamine. The resulting sulfonamide intermediate is then coupled with 2-oxolane-2-carboxylic acid to form the final product, 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide.

Scientific Research Applications

4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in hematological malignancies such as lymphoma and leukemia. 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide has also been shown to have immunomodulatory effects, making it a potential treatment option for autoimmune disorders such as rheumatoid arthritis and lupus.

properties

IUPAC Name

4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(oxolan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-23(2,3)19-10-12-21(13-11-19)30(27,28)25-15-17-6-8-18(9-7-17)22(26)24-16-20-5-4-14-29-20/h6-13,20,25H,4-5,14-16H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNYKRMDNPPLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide

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